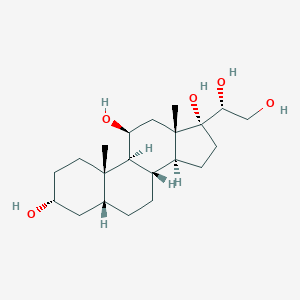
4-Acetyl-2,2-difluoro-1,3-benzodioxole
Overview
Description
Scientific Research Applications
Drug Discovery
4-Acetyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in the field of drug discovery . The unique structure and properties of this compound make it a candidate for the development of new pharmaceuticals. However, the specific drugs or therapeutic areas where this compound could be applied are not mentioned in the source.
Biochemical Research
The compound’s biochemical and physiological effects on cells and organisms are being explored . This could involve studying how the compound interacts with various biological systems, which could lead to new insights into cellular processes or the development of new biochemical tools.
Environmental Science
One specific application of 4-Acetyl-2,2-difluoro-1,3-benzodioxole is in the treatment of fludioxonil-contaminated wastewater . Fludioxonil is a post-harvest fungicide contained in effluents produced by fruit packaging plants, which should be treated prior to environmental dispersal . An immobilized cell bioreactor operating under microaerophilic conditions was developed and evaluated for the biotreatment of fludioxonil-rich wastewater . The bioreactor showed a fludioxonil removal efficiency consistently above 96%, even at the shortest hydraulic retention times applied .
Chemical Synthesis
4-Acetyl-2,2-difluoro-1,3-benzodioxole could potentially be used as a building block in chemical synthesis . Its unique structure could allow it to react in ways that other compounds cannot, leading to the creation of new compounds.
Safety and Hazards
properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQWZAIGWRETAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450860 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
126120-83-0 | |
| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)



![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)

